Ropinirole - 91374-21-9

Ropinirole

Catalog Number: EVT-308555
CAS Number: 91374-21-9
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ropinirole is a synthetic, non-ergoline derivative that acts as a receptor agonist with selective activity for the D2 class of dopamine receptors. [] It has been primarily researched for its potential in treating Parkinson's disease and Restless Legs Syndrome. [, ] Ropinirole is classified as a dopamine agonist due to its ability to mimic the effects of dopamine in the brain. [] It demonstrates high affinity for dopamine D2 receptors, particularly the D3 receptor subtype. [] This selectivity makes Ropinirole a valuable tool in studying dopaminergic pathways and their roles in various physiological and pathological conditions.

Future Directions
  • Understanding the Long-Term Effects of Ropinirole: Continued research is needed to fully understand the long-term effects of Ropinirole, particularly in the context of chronic diseases like Parkinson's disease. []

  • Developing More Targeted Dopamine Agonists: Research efforts could focus on developing dopamine agonists with even greater selectivity for specific receptor subtypes to minimize potential side effects and enhance therapeutic efficacy. [, ]

  • Exploring the Potential of Ropinirole in Other Conditions: Preclinical and clinical studies could investigate the potential of Ropinirole in treating other conditions beyond Parkinson's disease and Restless Legs Syndrome, such as depression and inflammatory diseases. [, ]

  • Developing New Drug Delivery Systems: Research could focus on developing novel drug delivery systems for Ropinirole to enhance its bioavailability, improve patient compliance, and minimize side effects. []

Pramipexole

Relevance: Pramipexole shares structural similarities with ropinirole and is classified as a non-ergot dopamine agonist. Both compounds exhibit a high affinity for dopamine D2 and D3 receptors and are considered first-line treatments for RLS [, ]. While they share similar efficacy and safety profiles, there might be differences in individual patient responses and adverse effect profiles [, ]. One study observed a higher incidence of gastrointestinal and sleep/fatigue adverse events with ropinirole compared to pramipexole [].

Bromocriptine

Relevance: Both bromocriptine and ropinirole activate dopamine receptors, but bromocriptine is an older drug with a higher risk of certain adverse effects, including cardiac valvular fibrosis []. Studies have shown that ropinirole might offer advantages over bromocriptine in terms of efficacy and tolerability in advanced PD patients with motor fluctuations []. Additionally, ropinirole has a lower risk of long-term adverse effects associated with ergot-derived dopamine agonists [].

Rasagiline

Relevance: Like ropinirole, rasagiline is employed in the treatment of PD, particularly in the early stages [, ]. A study suggested that rasagiline might offer a cost-effective strategy to delay the initiation of levodopa therapy compared to ropinirole extended-release in early PD [].

7-Hydroxy Ropinirole

Compound Description: 7-Hydroxy ropinirole is a key metabolite of ropinirole produced through hepatic metabolism. Studies indicate that it exhibits significant dopamine agonist activity in vivo [].

Despropyl Ropinirole

Sumanirole

Relevance: Sumanirole's high selectivity for D2 receptors makes it relevant in comparing and contrasting the pharmacological profiles of different dopamine agonists. A clinical trial indicated that sumanirole demonstrated comparable efficacy and tolerability to ropinirole as adjunctive therapy in patients with advanced Parkinson's disease [].

Tannic Acid

Relevance: The dopamine agonist properties of tannic acid link it to ropinirole's mechanism of action. A study suggested that, similar to ropinirole, tannic acid might also have a role in inhibiting alveolar bone resorption in periodontitis, highlighting a potential area of shared therapeutic interest [].

Haloperidol

Relevance: Haloperidol's contrasting mechanism of action as a dopamine antagonist makes it relevant in understanding the potential for drug interactions and the management of dopamine agonist-induced psychosis. In a study, haloperidol was observed to promote CXCL1 expression in gingival epithelial cells, which is the opposite effect of ropinirole, suggesting opposing roles in inflammatory processes [].

Source

Ropinirole was first approved by the U.S. Food and Drug Administration in 1997. It is synthesized from various precursors, leading to its classification as a synthetic organic compound.

Classification

Ropinirole belongs to the class of medications known as dopamine agonists. These compounds mimic the action of dopamine, a neurotransmitter that plays a crucial role in regulating mood, movement, and cognition.

Synthesis Analysis

Methods

The synthesis of Ropinirole involves several key steps. One notable method includes the reaction of N-[2-(2-methyl-3-nitrophenyl)ethyl]-N-propylpropan-1-amine hydrochloride with sodium ethoxide in a biphasic system. The process is characterized by:

  1. Preparation of Sodium Ethoxide: Sodium metal is reacted with absolute ethanol in tetrahydrofuran under inert conditions.
  2. Formation of Ethyl 6-[2-(di-n-propylamino)ethyl]-2-nitrophenyl pyruvate: The initial compound is added to the sodium ethoxide solution and allowed to react at controlled temperatures for a specified duration.
  3. Purification Steps: Multiple biphasic extractions are performed at varying pH levels to remove impurities, followed by treatment with sodium hydrosulfite to yield pure Ropinirole hydrochloride .

This method emphasizes safety and environmental considerations by avoiding toxic reagents commonly used in previous syntheses.

Molecular Structure Analysis

Structure

Ropinirole has a molecular formula of C16H24N2OC_{16}H_{24}N_{2}O. Its structure features an indoline core with a propylamino side chain, which is critical for its pharmacological activity.

Data

  • Molecular Weight: Approximately 260.38 g/mol
  • Chemical Structure: The compound can be represented as follows:
Structure 4 2 Dipropylamino ethyl indolin 2 one\text{Structure }\text{4 2 Dipropylamino ethyl indolin 2 one}
Chemical Reactions Analysis

Reactions

Ropinirole undergoes several chemical reactions during its synthesis and purification processes. Key reactions include:

  1. Formation of Imine Derivatives: In one purification method, crude Ropinirole base reacts with nitrogenous bases to form imine derivatives, which are subsequently hydrolyzed to yield purified Ropinirole hydrochloride .
  2. Biphasic Extraction: This technique selectively removes various impurities based on their solubility at different pH levels, enhancing the purity of the final product .

Technical Details

The purification process aims for a single impurity content of less than 0.1%, ensuring high-quality pharmaceutical preparations.

Mechanism of Action

Process

Ropinirole exerts its therapeutic effects primarily through agonistic activity at dopamine D2 receptors. By mimicking dopamine's action:

  1. Dopamine Receptor Activation: Ropinirole binds to D2 receptors in the striatum and other brain regions, facilitating neurotransmission that mitigates symptoms of Parkinson's disease.
  2. Neurotransmitter Release Modulation: The activation leads to increased release of neurotransmitters that are typically deficient in Parkinson's patients, improving motor function and reducing tremors .

Data

Clinical studies demonstrate significant improvements in motor function scores among patients treated with Ropinirole compared to placebo groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ropinirole hydrochloride appears as a white crystalline powder.
  • Melting Point: Approximately 288-292 °C.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Ropinirole is stable under standard storage conditions but should be protected from light and moisture.
  • pH Range for Stability: Optimal stability is observed at neutral pH levels.
Applications

Scientific Uses

Ropinirole is primarily utilized in clinical settings for:

  • Treatment of Parkinson's Disease: It helps manage symptoms such as bradykinesia, rigidity, and tremor.
  • Management of Restless Legs Syndrome: It alleviates discomfort associated with this condition by acting on dopamine pathways.

In addition to its therapeutic applications, Ropinirole is also studied for potential uses in other neurological disorders due to its dopaminergic effects . Ongoing research continues to explore novel analogues and formulations that may enhance efficacy or reduce side effects.

Pharmacological Profile of Ropinirole

Molecular Structure and Chemical Properties

Ropinirole (IUPAC name: 4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one) is a non-ergoline dopamine agonist with the molecular formula C₁₆H₂₄N₂O and a molecular weight of 260.37 g/mol. The compound features an indolin-2-one scaffold substituted at the 4-position with a 2-(dipropylamino)ethyl chain. This structure confers high lipophilicity, evidenced by a calculated partition coefficient (Log P) of 2.7, facilitating efficient blood-brain barrier penetration. The molecule contains one hydrogen bond donor and two hydrogen bond acceptors, with a topological polar surface area of 32.3 Ų [1] [4] [6].

Ropinirole hydrochloride (CAS 91374-20-8), the salt form used clinically, has a molecular weight of 296.84 g/mol. The compound demonstrates stability under standard storage conditions but is sensitive to oxidative degradation. Its crystal structure has been characterized to ensure pharmaceutical reproducibility, with polymorphic forms extensively studied during formulation development [5] [7].

Table 1: Fundamental Chemical Properties of Ropinirole

PropertyValue
Molecular FormulaC₁₆H₂₄N₂O
Molecular Weight260.37 g/mol
CAS Number (free base)91374-21-9
LogP (Partition Coefficient)2.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Topological Polar Surface Area32.3 Ų
pKa (Basic)10.28 (predicted)

Mechanism of Action: Dopamine Receptor Agonism

Ropinirole functions as a selective dopamine receptor agonist with preferential affinity for the D₂, D₃, and D₄ receptor subtypes. Radioligand binding assays reveal its highest affinity for the human D₃ receptor (Ki = 2.9 nM), followed by D₂ (Ki = 3.7 nM) and D₄ (Ki = 7.8 nM) receptors. Notably, it exhibits negligible binding affinity (>10,000 nM) for D₁ and D₅ receptors, serotonin (5-HT₁), GABA, benzodiazepine, muscarinic, α₁-, and β-adrenoreceptors [1] [2] [4].

Functionally, ropinirole acts as a full agonist at D₂ and D₃ receptors, demonstrating intrinsic activities of 100% and 97% relative to dopamine, respectively. At D₄ receptors, it exhibits partial agonism (81% intrinsic activity). The D₃ receptor selectivity is pharmacologically significant as these receptors are densely expressed in the limbic regions of the brain, potentially influencing both motor and neuropsychiatric effects. While the precise mechanism in Parkinson's disease involves stimulation of striatal dopamine receptors to compensate for dopaminergic neuron loss, its action in restless legs syndrome may involve modulation of spinal cord dopaminergic pathways [1] [4] [6].

Table 2: Dopamine Receptor Binding Affinity and Functional Activity

Receptor SubtypeKi (nM)Intrinsic Activity (%)Functional Characterization
D₂3.7100Full agonist
D₃2.997Full agonist
D₄7.881Partial agonist
D₁>10,000UndeterminedNegligible affinity

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

Absorption & Bioavailability

Ropinirole is rapidly absorbed after oral administration, reaching peak plasma concentrations (Tmax) within 1-2 hours for immediate-release formulations. Absolute bioavailability is approximately 50% due to significant first-pass metabolism. Food intake delays Tmax by ~2.5 hours and reduces peak concentration (Cmax) by approximately 25%, though overall exposure (AUC) remains unaffected. The extended-release formulation exhibits linear pharmacokinetics with a Tmax of 6-10 hours and bioavailability comparable to the immediate-release version [1] [3] [5].

Distribution

Ropinirole displays a large volume of distribution (7.5 L/kg), indicating extensive tissue penetration beyond plasma. Plasma protein binding is moderate (~40%), primarily to albumin, with a blood-to-plasma ratio of 1:1. The lipophilic nature of the compound facilitates distribution into the central nervous system, correlating with its therapeutic effects in Parkinson's disease [1] [3].

Metabolism

Hepatic metabolism via cytochrome P450 enzymes constitutes the primary elimination pathway. CYP1A2 is the dominant isoform responsible for N-despropylation and hydroxylation, producing two major inactive metabolites: SK&F-104557 (N-despropyl ropinirole) and SK&F-89124 (7-hydroxy ropinirole). At supra-therapeutic doses, CYP3A4 and CYP2D6 contribute to metabolism. Significant drug interactions occur with CYP1A2 inhibitors (e.g., ciprofloxacin, fluvoxamine) which increase ropinirole exposure, and inducers (e.g., tobacco smoke) which decrease exposure. Hormone replacement therapy containing high-dose estrogen may reduce clearance by approximately 35% [1] [3] [5].

Excretion

Renal excretion eliminates >88% of an administered dose within 24 hours, with <10% excreted as unchanged drug. The primary urinary metabolites include N-despropyl ropinirole (40%), carboxylic acid derivative (10%), and the glucuronide conjugate of the hydroxy metabolite (10%). The elimination half-life is approximately 6 hours, with a total body clearance of 47 L/hour. Hepatic impairment significantly reduces clearance, necessitating dose adjustment, while renal impairment has minimal effect on pharmacokinetics [1] [3].

Table 3: Key Pharmacokinetic Parameters of Ropinirole

ParameterImmediate-ReleaseExtended-ReleaseNotes
Bioavailability45-55%~100% (vs. IR)Reduced by first-pass metabolism
Tmax1-2 hours6-10 hoursFood increases Tmax by ~2.5h
Protein Binding~40%~40%Primarily albumin
Vd7.5 L/kgSimilar to IRExtensive tissue distribution
Primary MetabolismHepatic (CYP1A2)Hepatic (CYP1A2)N-despropylation, hydroxylation
Active MetabolitesNoneNoneAll metabolites inactive
Half-life~6 hours~6 hoursIndependent of formulation
Renal Excretion>88% of dose>88% of dose<10% as unchanged drug

Comparative Pharmacodynamics with Other Dopamine Agonists

Ropinirole belongs to the non-ergoline class of dopamine agonists, distinguishing it pharmacologically from ergot derivatives like bromocriptine or pergolide. Unlike ergot compounds that interact with serotonin (5-HT2B) receptors—implicated in cardiac valvulopathy—ropinirole exhibits negligible affinity for 5-HT receptors. While ropinirole binds to 5-HT2B receptors, it demonstrates biased agonism that avoids activating pathways associated with fibrotic complications [2] [4] [7].

Among non-ergoline agonists, ropinirole and pramipexole share similar D₂/D₃ receptor selectivity profiles. However, ropinirole shows slightly higher affinity for D₃ receptors compared to pramipexole (Ki 2.9 nM vs. 3.9 nM). Both drugs exhibit comparable efficacy in Parkinson's disease, though differences in metabolism exist: pramipexole undergoes minimal hepatic metabolism and is excreted renally unchanged, whereas ropinirole undergoes extensive CYP1A2-mediated oxidation. This metabolic distinction becomes clinically relevant when co-administering CYP1A2 modulators [2] [3] [4].

Table 4: Pharmacodynamic Comparison of Dopamine Agonists

PropertyRopinirolePramipexoleErgot Derivatives (e.g., Bromocriptine)
Chemical ClassNon-ergolineNon-ergolineErgot alkaloid
D₃ Affinity (Ki)2.9 nM3.9 nMLow (e.g., bromocriptine >100 nM)
5-HT2B ActivityBiased agonismNegligiblePotent agonism (valvulopathy risk)
Metabolic PathwayHepatic (CYP1A2)Renal (unchanged)Hepatic (CYP3A4)
D₁ Receptor ActivityNoneNoneSignificant (side effect source)
Receptor SelectivityD₃>D₂>D₄D₃>D₂Broad (dopamine, serotonin, adrenergic)

Properties

CAS Number

91374-21-9

Product Name

Ropinirole

IUPAC Name

4-[2-(dipropylamino)ethyl]-1,3-dihydroindol-2-one

Molecular Formula

C16H24N2O

Molecular Weight

260.37 g/mol

InChI

InChI=1S/C16H24N2O/c1-3-9-18(10-4-2)11-8-13-6-5-7-15-14(13)12-16(19)17-15/h5-7H,3-4,8-12H2,1-2H3,(H,17,19)

InChI Key

UHSKFQJFRQCDBE-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1

Solubility

3.53e-01 g/L

Synonyms

4-(2-(di-n-propylamino)ethyl)-2(3H)-indolone
Requip
ropinirol
ropinirole
ropinirole hydrochloride
SK and F 101468
SK and F-101,468
SKF 101468

Canonical SMILES

CCCN(CCC)CCC1=C2CC(=O)NC2=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.